molecular formula C9H15IN4 B12636627 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole CAS No. 919097-83-9

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole

Cat. No.: B12636627
CAS No.: 919097-83-9
M. Wt: 306.15 g/mol
InChI Key: PFUKTQRIGUKTBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is characterized by the presence of a cyclohexyl ring substituted with two methyl groups and an iodine atom attached to the tetrazole ring. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,3-dimethylcyclohexylamine with sodium azide and iodine in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure to ensure the formation of the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions, forming new heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Products: Various substituted tetrazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the tetrazole ring.

    Reduction Products: Reduced forms of the tetrazole compound.

Scientific Research Applications

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and the cyclohexyl ring can influence the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dimethylcyclohexyl)-1H-tetrazole: Lacks the iodine atom, resulting in different chemical properties and reactivity.

    5-Iodo-1H-tetrazole: Lacks the cyclohexyl ring, affecting its biological activity and applications.

    1-(2,3-Dimethylcyclohexyl)-5-chloro-1H-tetrazole: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

1-(2,3-Dimethylcyclohexyl)-5-iodo-1H-tetrazole is unique due to the combination of the cyclohexyl ring, methyl groups, and iodine atom. This specific arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

919097-83-9

Molecular Formula

C9H15IN4

Molecular Weight

306.15 g/mol

IUPAC Name

1-(2,3-dimethylcyclohexyl)-5-iodotetrazole

InChI

InChI=1S/C9H15IN4/c1-6-4-3-5-8(7(6)2)14-9(10)11-12-13-14/h6-8H,3-5H2,1-2H3

InChI Key

PFUKTQRIGUKTBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)N2C(=NN=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.